molecular formula C23H24FN3O4 B2463292 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide CAS No. 952991-35-4

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide

Cat. No. B2463292
CAS RN: 952991-35-4
M. Wt: 425.46
InChI Key: PEVSHRZHDIFOON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide is a useful research compound. Its molecular formula is C23H24FN3O4 and its molecular weight is 425.46. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Butyrylcholinesterase Inhibitors

This compound and its derivatives have been investigated for their ability to inhibit butyrylcholinesterase (BuChE), an enzyme relevant in Alzheimer's disease treatment. Specifically, certain pyridazinone derivatives, closely related to the compound , have shown potential as BuChE inhibitors. Such compounds could be promising candidates for Alzheimer's disease therapy due to their interaction with the catalytic and peripheral anionic sites of human BuChE (Dundar et al., 2019).

Anticancer Activity

Research has been conducted on pyridazinone derivatives for their potential anticancer properties. These compounds have demonstrated significant anti-oxidant activity, which is crucial in cancer treatment. Molecular docking studies indicate that they could be effective against specific cancer cell lines, suggesting a promising avenue for cancer therapy (Mehvish & Kumar, 2022).

Anticonvulsant Agents

Some derivatives of this compound have been synthesized and evaluated for their anticonvulsant activities. These studies are essential for developing new treatments for epilepsy and related disorders. The hybrid molecules created from pyridazinone derivatives have shown broad spectra of activity across preclinical seizure models, indicating potential use in treating pharmacoresistant limbic seizures (Kamiński et al., 2015).

Anti-inflammatory and Analgesic Properties

In the pursuit of reducing gastrointestinal toxicity associated with non-steroidal anti-inflammatory drugs (NSAIDs), derivatives of this compound have been synthesized and tested for their analgesic and anti-inflammatory activities. Such compounds could offer alternative options for pain and inflammation management without the adverse effects typical of conventional NSAIDs (Gökçe et al., 2011).

Antimycobacterial Activity

Research into fluorinated benzothiazolo imidazole compounds, which include derivatives of the compound , has shown promising antimycobacterial activity. This line of research is vital for developing new treatments for tuberculosis and other mycobacterial infections (Sathe et al., 2011).

properties

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O4/c1-15-6-8-17(14-18(15)24)25-22(28)5-4-12-27-23(29)11-9-19(26-27)16-7-10-20(30-2)21(13-16)31-3/h6-11,13-14H,4-5,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVSHRZHDIFOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.